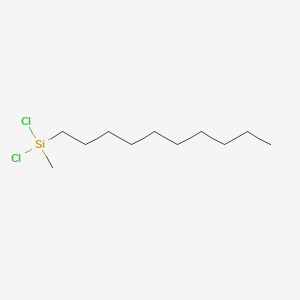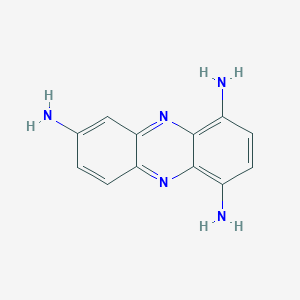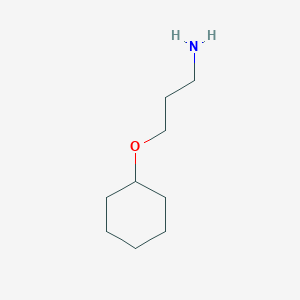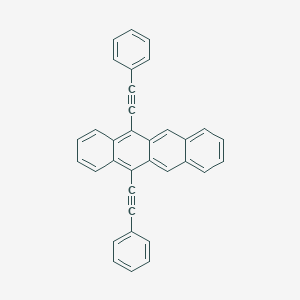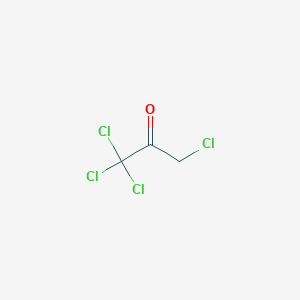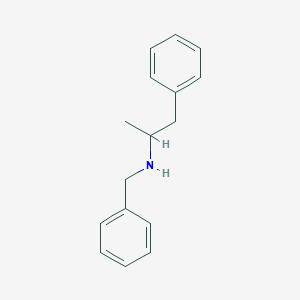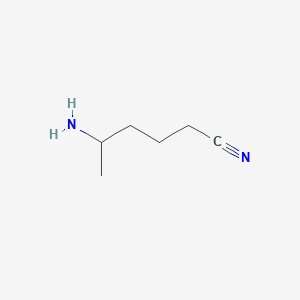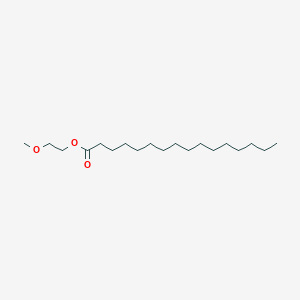
Hexadecanoic acid, 2-methoxyethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecanoic acid, 2-methoxyethyl ester is a chemical compound commonly known as methyl palmitate. It is a colorless liquid that is widely used in various industries, including cosmetics, food, and pharmaceuticals. Methyl palmitate is a fatty acid ester that is derived from palmitic acid, which is a saturated fatty acid found in many animal and plant fats.
作用机制
The mechanism of action of methyl palmitate is not fully understood. However, it is believed that it disrupts the cell membrane of microorganisms, leading to their death. Methyl palmitate has also been shown to inhibit the activity of various enzymes, such as lipase and protease, which are essential for the survival of microorganisms.
生化和生理效应
Methyl palmitate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl palmitate has also been found to have antioxidant properties and can scavenge free radicals. It has been shown to have a protective effect on the liver and can reduce liver damage caused by various toxins.
实验室实验的优点和局限性
Methyl palmitate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used in various concentrations without causing harm to cells or tissues. However, one limitation of methyl palmitate is that it is a fatty acid ester and can interfere with the lipid metabolism of cells. This can affect the results of experiments that involve the study of lipid metabolism.
未来方向
There are several future directions for the study of methyl palmitate. One area of research is the development of new antimicrobial agents based on methyl palmitate. Another area of research is the study of its potential as a natural insecticide. Methyl palmitate can also be used as a biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of methyl palmitate and its potential applications in various fields.
Conclusion:
In conclusion, methyl palmitate is a versatile chemical compound with various scientific research applications. It is a stable compound that can be easily synthesized and purified. Methyl palmitate has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been shown to have anti-inflammatory, antioxidant, and hepatoprotective properties. Despite its advantages, methyl palmitate has some limitations for lab experiments. Further research is needed to fully understand the potential applications of methyl palmitate in various fields.
合成方法
Methyl palmitate can be synthesized by the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction is carried out at a temperature of around 60-70°C, and the yield of methyl palmitate is around 95%. The synthesis of methyl palmitate is a simple and cost-effective process that can be easily scaled up for industrial production.
科学研究应用
Methyl palmitate has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. Methyl palmitate has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have insecticidal properties and can be used as a natural insecticide.
属性
CAS 编号 |
111-07-9 |
|---|---|
产品名称 |
Hexadecanoic acid, 2-methoxyethyl ester |
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-methoxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)22-18-17-21-2/h3-18H2,1-2H3 |
InChI 键 |
XSZLSYXBQSOQJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
其他 CAS 编号 |
111-07-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



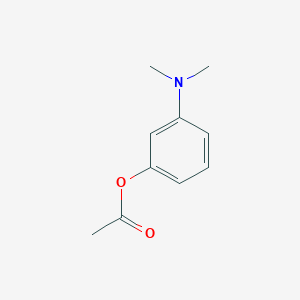
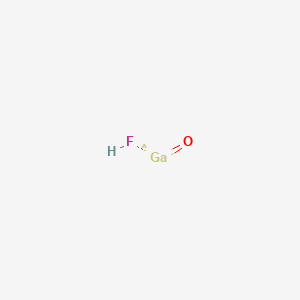
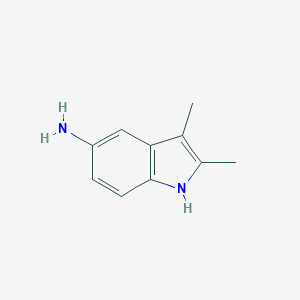
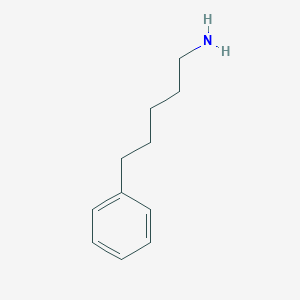
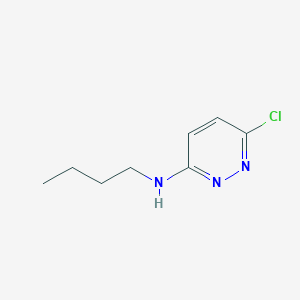
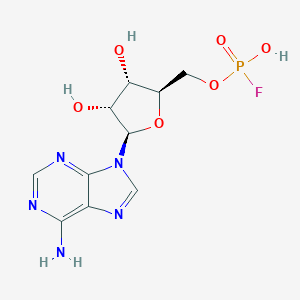
![Spiro[5.5]undecane](/img/structure/B92164.png)
